molecular formula C19H18ClNO B8555723 4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride CAS No. 54237-35-3

4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride

Cat. No. B8555723
CAS RN: 54237-35-3
M. Wt: 311.8 g/mol
InChI Key: TUYFFZOIQLBJAY-UHFFFAOYSA-N
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Description

4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride is a useful research compound. Its molecular formula is C19H18ClNO and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinone, 3,5-bis(phenylmethylene)-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54237-35-3

Molecular Formula

C19H18ClNO

Molecular Weight

311.8 g/mol

IUPAC Name

3,5-dibenzylidenepiperidin-4-one;hydrochloride

InChI

InChI=1S/C19H17NO.ClH/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16;/h1-12,20H,13-14H2;1H

InChI Key

TUYFFZOIQLBJAY-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 10 g of 4-piperidone, hydrochloride, hydrate and 14 g of benzaldehyde in 50 ml of ethanol is cooled to 10° C and treated dropwise with 25 ml of concentrated hydrochloric acid (temperature maintained at less than 25° C during the addition) and refluxed for 4 hours; the product begins to separate soon after refluxing begins. After standing at room temperature for about 16 hours, the resulting solid is filtered, washed with cold ethanol and with ether, and air-dried yielding 19.4 g of material, melting point 272°-274° C, dec.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

14 g (0.1 mole) of N-acetyl-4-piperidone and 32 g (0.3 mole) of benzaldehyde in 150 ml of ethanol are cooled to 15° and treated dropwise with 33 ml of concentrated HCl, refluxed for 6 hours, and stored overnight at room temperature. The light yellow solid is filtered, washed with ethanol, then with ether and air-dried, weight 26 g (83%), mp. 273°-275°(dec.).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step Two

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